3-(Aminomethyl)-2,4-dimethylpentane
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Overview
Description
3-(Aminomethyl)-2,4-dimethylpentane is an organic compound that belongs to the class of amines It is characterized by the presence of an aminomethyl group attached to a 2,4-dimethylpentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2,4-dimethylpentane can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylpentane with formaldehyde and ammonia in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Mannich reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-2,4-dimethylpentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various alkylated and acylated derivatives.
Scientific Research Applications
3-(Aminomethyl)-2,4-dimethylpentane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-2,4-dimethylpentane involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also participate in enzyme-catalyzed reactions, affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(Aminomethyl)phenylboronic acid hydrochloride
- N-[3-(aminomethyl)benzyl]acetamidine
Uniqueness
3-(Aminomethyl)-2,4-dimethylpentane is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H19N |
---|---|
Molecular Weight |
129.24 g/mol |
IUPAC Name |
3-methyl-2-propan-2-ylbutan-1-amine |
InChI |
InChI=1S/C8H19N/c1-6(2)8(5-9)7(3)4/h6-8H,5,9H2,1-4H3 |
InChI Key |
YZMPGOSLRRXMSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CN)C(C)C |
Origin of Product |
United States |
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